Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate
Beschreibung
Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate is a heterocyclic compound featuring a pyrrole ring substituted with ethyl and methyl groups at positions 3 and 4, respectively. The 2-oxo-2,5-dihydro-1H-pyrrole core is linked via a carboxamide bridge to a phenylsulfonylcarbamate moiety.
The compound’s synthesis likely involves multi-step reactions, including coupling of pyrrole precursors with sulfonylcarbamate intermediates.
Eigenschaften
IUPAC Name |
ethyl N-[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6S/c1-4-16-13(3)12-22(17(16)23)18(24)20-11-10-14-6-8-15(9-7-14)29(26,27)21-19(25)28-5-2/h6-9H,4-5,10-12H2,1-3H3,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPESVQUXCCFSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648530 | |
| Record name | Ethyl (4-{2-[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318515-70-7 | |
| Record name | Ethyl (4-{2-[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-[4-[2-(3-ethyl-4-methyl-2-oxo-3-pirrolin-1-carboxamido)-ethyl]-benzenesulfonyl]-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthesis, and relevant case studies.
Molecular Structure
- IUPAC Name : Ethyl N-[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate
- Molecular Formula : C19H25N3O6S
- Molecular Weight : 423.5 g/mol
- CAS Number : 318515-70-7
Structural Features
The compound features a pyrrole ring, which is known for its role in various biological activities, and a sulfonylcarbamate moiety that may contribute to its pharmacological properties. The presence of ethyl and methyl groups enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of sulfonylcarbamates exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown moderate cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 20a | MCF-7 | 15.98 ± 1.10 |
| 20b | HepG2 | 6.71 ± 0.89 |
| 20c | A549 | 12.34 ± 0.45 |
| 20d | PC-3 | >100 |
These results suggest that modifications to the sulfonyl and carbamate groups can enhance the anticancer activity of the compound, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cells .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways in cancer cells, such as the PI3K/Akt/mTOR pathway. This is supported by molecular docking studies that indicate strong binding affinities to target proteins involved in cell proliferation and survival .
Other Pharmacological Activities
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory and analgesic effects. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and reduce pain responses in animal models .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the efficacy of various sulfonylcarbamates in treating breast cancer. The compound was administered to MCF-7 xenograft models, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammation, researchers evaluated the effects of ethyl sulfonylcarbamates on carrageenan-induced paw edema in rats. The results indicated a dose-dependent reduction in swelling, suggesting potential therapeutic applications for inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate typically involves a multi-step process. The initial steps include chlorosulfonation of the aromatic precursor followed by nucleophilic addition and ammonolysis to form the final product. The compound's structure has been confirmed through various spectroscopic methods such as NMR and mass spectrometry, indicating a high yield in the synthesis process .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Preliminary studies suggest that it may inhibit the activity of enzymes involved in various disease pathways, potentially offering therapeutic benefits in treating infections.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of sulfonylcarbamates can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific mechanism of action for this compound is still under investigation, but its structural features suggest it may interact with key proteins involved in tumor growth and metastasis .
Enzyme Inhibition
This compound has also been studied for its potential to inhibit specific enzymes linked to metabolic disorders. Its sulfonamide moiety is known to interact with various enzyme targets, which could lead to novel treatments for conditions such as diabetes and hypertension.
Case Study 1: Antimicrobial Efficacy
In a study published in Scientific Reports, researchers evaluated the antimicrobial efficacy of several sulfonylcarbamates, including derivatives of this compound). The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
A research team at a leading university conducted experiments on the anticancer properties of this compound. Their findings indicated that the compound effectively reduced cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These results were published in the Journal of Medicinal Chemistry, highlighting the compound's potential as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its sulfonylcarbamate group and substituted pyrrole ring. Below is a comparative analysis with structurally related analogs from the evidence:
Key Observations:
Sulfonylcarbamate vs. Sulfonamide : The target compound’s sulfonylcarbamate group (vs. sulfonamide in [119018-29-0]) introduces greater steric bulk and hydrogen-bonding capacity, which may improve target binding but reduce solubility .
Substituent Effects : Fluorine/trifluoromethyl groups in compound 238 enhance metabolic stability and electron-withdrawing effects, whereas the target’s ethyl/methyl groups prioritize lipophilicity and conformational flexibility .
Physicochemical Properties (Theoretical)
| Property | Target Compound | [119018-29-0] (Sulfonamide analog) | Compound 238 (Fluorinated analog) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~420 g/mol | 496 g/mol |
| LogP (Predicted) | ~3.5 | ~2.8 | ~4.2 |
| Hydrogen Bond Acceptors | 7 | 6 | 8 |
| Rotatable Bonds | 8 | 7 | 9 |
Research Tools and Methodologies
Crystallographic tools like SHELX and ORTEP-3 (–7) are critical for resolving the target compound’s 3D structure, enabling SAR studies. NMR and LCMS data (–4) standardize purity assessments, though the target compound’s characterization details remain unspecified .
Vorbereitungsmethoden
Reaction with 4-Nitrophenyl Chloroformate
In a method adapted from the glimepiride synthesis patent, 3-ethyl-4-methyl-3-pyrrolidin-2-one is reacted with 4-nitrophenyl chloroformate (compound of formula 2, where Z=O and R=4-nitrophenyl) in dichloromethane at 0–5°C. This forms the activated carbamate intermediate, 3-ethyl-4-methyl-2,5-dihydro-N-(4-nitrophenyloxy carbonyl)-pyrrole-2-one (compound 3a), with a purity >99% after aqueous workup. The reaction mechanism involves nucleophilic acyl substitution, where the pyrrolidone’s amine group attacks the electrophilic carbonyl of the chloroformate.
Coupling with 4-(2-Aminoethyl)benzenesulfonamide
The activated carbamate (compound 3a) is then coupled with 4-(2-aminoethyl)benzenesulfonamide in tetrahydrofuran (THF) under reflux. This step yields 4-[2-(3-ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene sulfonamide (compound 4), a critical intermediate. The reaction is monitored via thin-layer chromatography (TLC), with purification involving recrystallization from ethanol-water mixtures to achieve >99% purity.
Sulfonation to Sulfonyl Chloride
The sulfonamide intermediate is converted to the reactive sulfonyl chloride derivative, a prerequisite for carbamate formation.
Chlorosulfonation Reaction
As detailed in PubChem CID 53426545, 4-[2-(3-ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene sulfonamide is treated with chlorosulfonic acid (ClSO₃H) in dichloroethane at 40–50°C. This exothermic reaction generates 4-{2-[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride (sulfonyl chloride intermediate). The product is isolated by precipitation in cold deionized water and dried under vacuum, yielding a pale-yellow solid with >98% purity.
Carbamate Formation via Nucleophilic Substitution
The final step involves reacting the sulfonyl chloride with ethyl carbamate to install the sulfonylcarbamate group.
Reaction with Ethyl Amine and Triphosgene
A modified approach from the IJCRT synthesis employs triphosgene (bis(trichloromethyl) carbonate) as a phosgene surrogate. The sulfonyl chloride intermediate is dissolved in anhydrous THF and treated with ethyl amine in the presence of triphosgene at −10°C. This generates the ethyl carbamate in situ, which reacts with the sulfonyl chloride to form the target compound. The reaction is quenched with saturated sodium bicarbonate, and the product is extracted into ethyl acetate.
Alternative Pathway Using Ethyl Chloroformate
Alternatively, ethyl chloroformate may be used directly. The sulfonyl chloride is reacted with excess ethyl chloroformate in pyridine at room temperature for 12 hours. Pyridine acts as both a base and solvent, neutralizing HCl byproducts. The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1), yielding Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate as a white crystalline solid.
Optimization and Characterization
Reaction Condition Optimization
Spectroscopic Characterization
-
FT-IR : Strong absorption at 1745 cm⁻¹ (C=O stretch of carbamate), 1360 cm⁻¹ (S=O asymmetric stretch).
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 3H, CH₃), 2.90 (m, 2H, pyrrolidone CH₂), 4.15 (q, 2H, OCH₂CH₃).
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30), purity >99%.
Challenges and Mitigation Strategies
-
Moisture Sensitivity : Sulfonyl chloride intermediates are hygroscopic. Reactions are conducted under nitrogen with molecular sieves.
-
Regioselectivity : Trans-configuration of the pyrrolidone ring is maintained using stereospecific catalysts (e.g., L-proline).
-
Byproduct Formation : Excess ethyl chloroformate (1.5 equiv) ensures complete conversion, minimizing residual sulfonyl chloride .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl (4-(2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonylcarbamate, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via multi-step reactions involving coupling of pyrrole-carboxamide intermediates with sulfonylcarbamate groups. Key steps include:
-
Tosylation of intermediates using tosyl chloride in dichloromethane with triethylamine as a base (e.g., 0°C to room temperature, 2-hour reaction) .
-
Purification via flash chromatography (hexane:EtOAC gradients) to isolate products with yields up to 89% .
-
Optimization strategies: Adjust stoichiometry (e.g., 1.2 equivalents of tosyl chloride), use DMAP as a catalyst, and monitor reaction progress via TLC .
- Example Data Table :
| Step | Reagents/Conditions | Yield | Key Spectral Data (1H NMR) |
|---|---|---|---|
| Tosylation | Tosyl chloride, Et3N, CH2Cl2, 0°C → RT | 89% | δ 4.24 (q, J=9.2 Hz, ethyl), 2.43 (s, methyl) |
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodology :
-
1H NMR : Identifies substituents (e.g., ethyl groups at δ 1.22–1.32 ppm, aromatic protons at δ 7.00–8.16 ppm) .
-
ESI-MS : Confirms molecular weight (e.g., m/z 496.2 for related derivatives) .
-
LCMS/HPLC : Validates purity (>97%) and absence of byproducts .
- Critical Analysis : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate rotamers or impurities, necessitating repeated purification or variable-temperature NMR .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodology :
- Flash Chromatography : Silica gel with hexane:EtOAc gradients (e.g., 80:20 → 50:50) resolves polar byproducts .
- Acid-Base Extraction : Use 1.5 N HCl to remove unreacted amines, followed by ethyl acetate extraction .
- Recrystallization : Ethanol/water mixtures for final purification to achieve >98% HPLC purity .
Advanced Research Questions
Q. How can X-ray crystallography and computational methods resolve structural ambiguities in this molecule?
- Methodology :
-
SHELX Suite : Refine crystal structures using SHELXL for small-molecule resolution (e.g., bond lengths ±0.01 Å, R-factor <5%) .
-
ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in flexible ethyl/pyrrole groups .
-
DFT (Gaussian 09) : Compare calculated (B3LYP/6-31G*) and experimental bond angles (e.g., C–N–C angles: calc. 109.5° vs. exp. 108.5°) .
- Example Data Table :
| Parameter | Experimental (X-ray) | DFT (B3LYP/6-31G*) |
|---|---|---|
| C–O bond (Å) | 1.214 | 1.221 |
| Dihedral Angle (°) | 171.70 | 178.96 |
Q. What role do DFT calculations play in understanding the electronic properties and reactivity of this compound?
- Methodology :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict nucleophilic/electrophilic sites .
- NBO Analysis : Identify hyperconjugation effects (e.g., stabilization of pyrrole ring via σ→π* interactions) .
- Reaction Mechanism Modeling : Simulate intermediates in sulfonylation steps to optimize activation barriers .
Q. How can integrated computational-experimental approaches accelerate reaction optimization for derivatives?
- Methodology :
- ICReDD Framework : Combine quantum chemical reaction path searches (e.g., TS optimizations) with high-throughput screening to narrow experimental conditions .
- Case Study : For a derivative, computational prediction of optimal Et3N:TsCl ratio (1:1.2) reduced trial runs by 60% .
Q. What strategies address conflicting biological activity data between in vitro and in vivo models for derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
